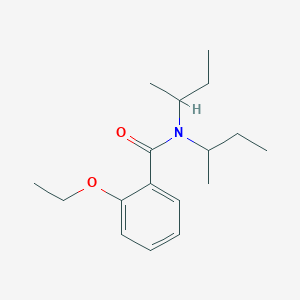![molecular formula C12H12N4O5S B4026243 4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B4026243.png)
4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
Overview
Description
4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is an organic compound with unique structural elements. It contains a methoxy group, a thiadiazole ring, and a nitro group. This compound's distinct functionalities make it a valuable subject of study in the fields of chemistry, biology, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide typically involves a multi-step process:
Formation of the Thiadiazole Ring: This step generally involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,3,4-thiadiazole ring.
Attachment of the Methoxymethyl Group: A methoxymethyl group is introduced via methylation reactions, often using reagents like methyl iodide in the presence of a base.
Nitration of Benzamide:
Final Coupling: The final step involves coupling the thiadiazole derivative with the nitrobenzamide under controlled conditions to obtain the target compound.
Industrial Production Methods
For industrial-scale production, the process may be optimized to ensure higher yields and lower costs. Continuous flow chemistry techniques, solvent recycling, and efficient catalysis are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Oxidative reactions can modify the methoxy groups to form aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the nitro group, converting it to an amino group.
Substitution: Electrophilic aromatic substitution can be used to introduce additional functional groups onto the benzamide ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Commonly used are reagents like hydrogen in the presence of a palladium catalyst or iron in acidic conditions.
Substitution: Conditions often involve the use of halogenating agents or nitrating mixtures.
Major Products Formed
From oxidation, aldehydes or carboxylic acids.
From reduction, amino derivatives.
From substitution, various functionalized benzamide derivatives.
Scientific Research Applications
4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide has a wide range of applications:
Chemistry: As a versatile intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for potential therapeutic uses due to its unique structural characteristics.
Industry: Used in the development of new materials and chemical sensors.
Mechanism of Action
The compound's mechanism of action is generally related to its ability to interact with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Can inhibit certain enzymatic activities or interfere with cellular pathways, leading to desired biological effects.
Comparison with Similar Compounds
4-methoxy-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
4-methoxy-N-(1,3,4-thiadiazol-2-yl)-3-nitrobenzamide
Uniqueness: The specific combination of methoxy, methoxymethyl, and nitro groups, along with the thiadiazole ring, provides unique reactivity and potential biological activity.
Properties
IUPAC Name |
4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O5S/c1-20-6-10-14-15-12(22-10)13-11(17)7-3-4-9(21-2)8(5-7)16(18)19/h3-5H,6H2,1-2H3,(H,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFJKHCBTSMRMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B4026163.png)





![(2,5-Dimethylpiperazine-1,4-diyl)bis[(5-methylfuran-2-yl)methanone]](/img/structure/B4026227.png)
![2-[2-[(E)-[1-(4-methoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B4026231.png)


![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B4026254.png)
![1-Phenyl-4-[1-[[5-(pyrrolidin-1-ylmethyl)thiophen-2-yl]methyl]piperidin-3-yl]piperazine](/img/structure/B4026266.png)
![ethyl 5-(3,4-diethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4026271.png)
![(1S*,6R*)-9-(tetrahydro-2H-thiopyran-4-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B4026276.png)
